Cas no 53643-48-4 (Vindesine)

Vindesine structure
Vindesine structure
Productnaam:Vindesine
CAS-nummer:53643-48-4
MF:C43H55N5O7
MW:753.926111459732
CID:56451
PubChem ID:11643449

Vindesine Chemische en fysische eigenschappen

Naam en identificatie

    • Vindesine
    • Desacetylvinblastineamide
    • Eldesine
    • 4-Desacetylleurosidin-C-3-carboxamid
    • Vindesin
    • Vindesina
    • Vindesinum
    • EX-A3837
    • Desacetylvinblastine amide sulfate
    • BRD-K59753975-065-01-3
    • AKOS037623357
    • D06304
    • methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
    • HMS2090E15
    • Q416660
    • AB00698294-03
    • 3-carbamoyl-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine
    • SCHEMBL4420
    • HY-16514
    • methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
    • Desacetylvinblastine amide
    • methyl (5S,7S,9S)-9-[(2b,3b,4b,5a,12b,19a)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate
    • 53643-48-4
    • Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-
    • AC-36879
    • FS-7032
    • HHJUWIANJFBDHT-KOTLKJBCSA-N
    • CHEBI:36373
    • Compound 112531;
    • Q-100607
    • Vindesine (USAN/INN)
    • 3-(aminocarbonyl)-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine
    • CHEMBL219146
    • DTXSID6023739
    • methyl (5S,7S,9S)-9-[(2beta,3beta,4beta,5alpha,12beta,19alpha)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate
    • NS00032802
    • AB01275494-01
    • STL565153
    • methyl (5S,7S,9S)-9-[(2beta,3beta,4beta,5alpha,12beta,19alpha)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-met
    • hanoazacycloundecino[5,4-b]indole-9-carboxylate
    • BRD-K59753975-001-02-6
    • Inchi: InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1
    • InChI-sleutel: HHJUWIANJFBDHT-KOTLKJBCSA-N
    • LACHT: CC[C@]1(O)C[C@@H]2C[C@](C3=C(C4=CC=CC=C4N3)CCN(C1)C2)(C(OC)=O)C5=C(OC)C=C6C([C@]78CCN9CC=C[C@]([C@@H]79)([C@@H](O)[C@@](C(N)=O)(O)[C@@H]8N6C)CC)=C5

Berekende eigenschappen

  • Exacte massa: 753.41000
  • Monoisotopische massa: 753.41
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 55
  • Aantal draaibare bindingen: 7
  • Complexiteit: 1570
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • Topologisch pooloppervlak: 165A^2
  • XLogP3: nothing

Experimentele eigenschappen

  • Kleur/vorm: Cryst.
  • Dichtheid: 1.41
  • Smeltpunt: 230-232°
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.707
  • PSA: 164.82000
  • LogboekP: 3.37350
  • Specifieke rotatie: D25 +39.4° (c = 1.0 in methanol)
  • pka: pKa (DMF 66%) 5.39, 7.36; (H2O) 6.04, 7.67(at 25℃)

Vindesine Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:UN 1544
  • PackingGroup:II
  • Gevaarklasse:6.1(a)
  • Veiligheidstermijn:6.1(a)
  • Verpakkingsgroep:II
  • Verpakkingsgroep:II
  • Gevaarsniveau:6.1(a)

Vindesine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-33412062-0.05g
methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5(10),6,8-tetraene-13-carboxylate
53643-48-4 95.0%
0.05g
$2755.0 2025-03-18
TargetMol Chemicals
TN2299-1mg
Vindesine
53643-48-4
1mg
¥ 569 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V83910-5mg
Vindesine
53643-48-4 ,HPLC≥95%
5mg
¥5622.0 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2299-1 mg
Vindesine
53643-48-4
1mg
¥569.00 2022-02-28
TargetMol Chemicals
TN2299-1 mg
Vindesine
53643-48-4 98%
1mg
¥ 569 2023-07-10

Vindesine Gerelateerde literatuur

Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk